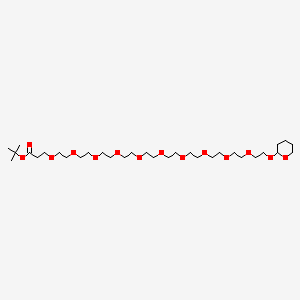

THP-PEG10-C2-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H62O14 |

|---|---|

Molecular Weight |

670.8 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C32H62O14/c1-32(2,3)46-30(33)7-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-45-31-6-4-5-8-44-31/h31H,4-29H2,1-3H3 |

InChI Key |

OKVTYYTYCSWYII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of THP-PEG10-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification methods for THP-PEG10-C2-Boc, a heterobifunctional PEG linker. This linker is of significant interest in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), due to its defined length, solubility-enhancing polyethylene (B3416737) glycol (PEG) chain, and orthogonal protecting groups. The tetrahydropyranyl (THP) group provides stable protection for a terminal hydroxyl function, while the tert-butyloxycarbonyl (Boc) group protects a terminal amine, allowing for selective and sequential conjugation strategies.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available discrete PEG (dPEG®) reagents. The overall strategy involves the sequential modification of a PEG diol to introduce a Boc-protected amine at one terminus and a THP-protected alcohol at the other.

A plausible synthetic route is outlined below. This approach leverages established methodologies for the functionalization of PEG linkers, including mesylation, azidation, reduction, Boc protection, and THP protection.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Monomesylation of HO-PEG10-OH

-

Dissolve HO-PEG10-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (B128534) (Et3N, 1.5 equivalents) dropwise.

-

Slowly add a solution of methanesulfonyl chloride (MsCl, 1.1 equivalents) in anhydrous DCM.

-

Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield crude MsO-PEG10-OH.

Step 2: Azidation of MsO-PEG10-OH

-

Dissolve the crude MsO-PEG10-OH (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (B81097) (NaN3, 3 equivalents).

-

Heat the reaction mixture to 80°C and stir for 12-16 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude N3-PEG10-OH.

Step 3: Reduction of N3-PEG10-OH to H2N-PEG10-OH

-

Dissolve the crude N3-PEG10-OH (1 equivalent) in methanol (B129727).

-

Add palladium on carbon (10% Pd/C, catalytic amount).

-

Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 6-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield H2N-PEG10-OH.

Step 4: Boc Protection of H2N-PEG10-OH

-

Dissolve H2N-PEG10-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add triethylamine (Et3N, 2 equivalents).

-

Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O, 1.2 equivalents) in DCM dropwise.

-

Stir the reaction mixture at room temperature for 3-12 hours.[1]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Boc-HN-PEG10-OH.

Step 5: THP Protection of Boc-HN-PEG10-OH

-

Dissolve Boc-HN-PEG10-OH (1 equivalent) in anhydrous DCM.

-

Add 3,4-dihydro-2H-pyran (DHP, 1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final product, which in this sequence would be Boc-HN-PEG10-O-THP. To arrive at the titled compound, further steps would be needed to introduce the C2-amine.

An alternative and more direct route would involve starting with a diamino-PEG derivative.

Alternative Step 1: Mono-Boc Protection of H2N-PEG10-C2-NH2

This "one-pot" procedure is adapted from established methods for the mono-Boc protection of diamines.[2]

-

Under an inert atmosphere, dissolve diamino-PEG10-ethane (H2N-PEG10-C2-NH2, 1 equivalent) in anhydrous methanol at 0°C with stirring.

-

Slowly add one equivalent of a dilute solution of hydrochloric acid in methanol.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-protonated species.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove unreacted (Boc)₂O.

-

Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.

-

Extract the product into dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-HN-PEG10-C2-NH2.

Alternative Step 2: THP Protection of the Terminal Hydroxyl (if starting from a Boc-protected amino-alcohol)

This step would be analogous to Step 5 in the first proposed pathway.

Purification of this compound

Purification of the final product is critical to remove starting materials, by-products (e.g., di-Boc protected species), and any remaining reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying PEG derivatives.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Reversed-Phase HPLC Purification

-

Column: A preparative C18 column is suitable for this purification.

-

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% TFA

-

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used. The exact gradient should be optimized based on analytical HPLC runs of the crude mixture.

-

Procedure: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase composition. b. Inject the sample onto the equilibrated preparative RP-HPLC column. c. Run the optimized gradient and monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm). d. Collect fractions corresponding to the main product peak. e. Analyze the collected fractions for purity using analytical HPLC. f. Pool the pure fractions and remove the acetonitrile by rotary evaporation. g. Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid or viscous oil.

Data Presentation

The following tables summarize the expected materials and representative reaction parameters. Actual values may vary and require optimization.

Table 1: Key Reagents and Solvents

| Reagent/Solvent | Role |

| HO-PEG10-OH | Starting Material |

| H2N-PEG10-C2-NH2 | Alternative Starting Material |

| Methanesulfonyl Chloride (MsCl) | Activating Agent |

| Sodium Azide (NaN3) | Nucleophile |

| Palladium on Carbon (Pd/C) | Catalyst |

| Di-tert-butyl dicarbonate ((Boc)2O) | Protecting Group Reagent |

| 3,4-Dihydro-2H-pyran (DHP) | Protecting Group Reagent |

| p-Toluenesulfonic acid (p-TsOH) | Catalyst |

| Dichloromethane (DCM) | Solvent |

| Dimethylformamide (DMF) | Solvent |

| Methanol (MeOH) | Solvent |

| Triethylamine (Et3N) | Base |

Table 2: Representative Reaction Conditions and Expected Outcomes

| Step | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) | Expected Purity (%) |

| Monomesylation | 4-5 | 0 to RT | 85-95 | >90 (crude) |

| Azidation | 12-16 | 80 | 90-98 | >90 (crude) |

| Reduction | 6-8 | RT | >95 | >95 (crude) |

| Boc Protection | 3-12 | RT | 80-90 | >95 (after chromatography) |

| THP Protection | 1-4 | RT | 85-95 | >95 (after chromatography) |

| RP-HPLC Purification | - | RT | - | >98 |

Note: Yields and purities are estimates and will depend on the specific reaction conditions and the efficiency of purification.

Characterization

The structure and purity of the final this compound product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the PEG backbone, the THP group, the Boc group, and the C2 linker, and to verify the structure.[3][4]

-

Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the product and confirm its identity.[3]

-

Analytical HPLC: To assess the purity of the final product.

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available starting materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

The Role of THP-PEG10-C2-Boc in PROTACs: A Technical Guide to Linker-Driven Protein Degradation

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system. These heterobifunctional molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex (POI-PROTAC-E3 ligase).[3][4]

This technical guide focuses on the role and mechanism of action of linkers derived from precursors like THP-PEG10-C2-Boc . It is crucial to understand that this compound is a synthetic building block, not the final, biologically active linker. The Tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) moieties are protecting groups used during chemical synthesis to prevent unwanted side reactions.[5][6] They are removed to reveal reactive functional groups that allow for the sequential attachment of the POI and E3 ligase ligands. The core of this linker's contribution to the PROTAC's mechanism of action lies in its polyethylene (B3416737) glycol (PEG) and hydrocarbon chain composition.

Core Mechanism of Action: The PROTAC Cycle

A PROTAC's function is catalytic, initiating a cycle of targeted protein degradation. This process can be broken down into several key steps, where the linker's role is paramount.

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase within the cell, forming a three-part complex.[][7] The linker's length, flexibility, and chemical properties are crucial for enabling this complex to form with an optimal orientation that facilitates the subsequent steps.[8][]

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase transfers ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to the surface of the POI.[10]

-

Proteasomal Degradation : The poly-ubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery.[8] The proteasome unfolds and degrades the tagged protein into smaller peptides.

-

Recycling : After the POI is degraded, the PROTAC molecule is released and can recruit another POI, continuing its catalytic cycle.[]

The linker, derived from a precursor like this compound, does not participate in direct enzymatic reactions but is a master regulator of the geometry and stability of the ternary complex, which is the prerequisite for efficient protein degradation.[1]

The Role of the PEG10 Linker in PROTAC Efficacy

The 10-unit polyethylene glycol (PEG) chain is the primary functional component of the linker. Its properties directly influence the PROTAC's biological activity.

-

Solubility and Permeability : PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[8] The hydrophilic nature of the PEG linker significantly improves the overall solubility of the PROTAC molecule, which is essential for its administration and distribution in a biological system.[4][11] While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield its polar surfaces, aiding cell entry.[8]

-

Ternary Complex Optimization : The primary role of the linker is to span the distance between the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex.[3][4] The length and flexibility imparted by the PEG10 chain are critical. A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long might lead to an unstable or unproductive complex.[] The optimal linker length is specific to each POI-E3 ligase pair and must be determined empirically.[8]

Data Presentation: Linker Composition and Degradation Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The tables below summarize representative data illustrating how linker composition, particularly PEG length, can impact these key parameters.

Table 1: Impact of PEG Linker Length on PROTAC Potency

| PROTAC | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|---|

| PROTAC A | PEG4 | Protein X | CRBN | 150 | 85 |

| PROTAC B | PEG8 | Protein X | CRBN | 50 | 95 |

| PROTAC C | PEG10 | Protein X | CRBN | 25 | >98 |

| PROTAC D | PEG12 | Protein X | CRBN | 60 | 90 |

This table presents illustrative data to show the common trend of an optimal PEG linker length for achieving maximum potency and efficacy.

Table 2: Physicochemical Properties of PROTACs with Different Linkers

| PROTAC | Linker Type | Molecular Weight (Da) | Calculated LogP | Aqueous Solubility (µg/mL) |

|---|---|---|---|---|

| PROTAC 1 | Alkyl Chain (10 atoms) | 850 | 5.2 | < 1 |

| PROTAC 2 | PEG10 Chain | 1150 | 3.8 | 55 |

| PROTAC 3 | Hybrid Alkyl-PEG | 980 | 4.5 | 20 |

This table demonstrates how PEG linkers can favorably alter the physicochemical properties of a PROTAC, notably increasing aqueous solubility despite a higher molecular weight.

Mandatory Visualizations

Signaling and Experimental Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: Synthetic utility of a dually-protected linker.

Caption: A typical workflow for evaluating PROTAC-induced protein degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PROTACs.

Protocol 1: Cellular Protein Degradation Assay by Western Blot

This protocol is used to determine the DC50 and Dmax of a PROTAC in a cellular context.

1. Materials:

-

Target-expressing cell line (e.g., MCF-7, HEK293)

-

Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Multi-well cell culture plates (e.g., 12-well or 24-well)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

2. Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of treatment. Incubate overnight at 37°C, 5% CO2.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control. Incubate for the desired time period (e.g., 18-24 hours).

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the POI overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Apply ECL substrate and visualize the protein bands using an imaging system. h. Strip the membrane (if necessary) and re-probe for the loading control.

6. Data Analysis:

-

Quantify the band intensity for the POI and the loading control using software like ImageJ.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The linker component of a PROTAC, derived from a synthetic precursor such as this compound, is a critical modulator of its overall performance. While the THP and Boc groups are tools for synthesis, the resulting PEG10 linker plays a direct and vital role in the PROTAC's mechanism of action. By enhancing solubility, providing flexibility, and optimizing the geometry of the ternary complex, the linker dictates the efficiency and potency of protein degradation.[3][8] The rational design and empirical optimization of linker length and composition are therefore paramount in the development of effective and drug-like PROTAC therapeutics.

References

- 1. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

The Strategic Role of the Boc Protecting Group in the Heterobifunctional Linker THP-PEG10-C2-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly advancing fields of targeted protein degradation and bioconjugation, heterobifunctional linkers are critical components in the design of sophisticated therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker, which connects the two active ends of these molecules, is not merely a spacer but plays a pivotal role in determining the efficacy, solubility, and pharmacokinetic properties of the final construct. This technical guide provides an in-depth examination of the tert-butyloxycarbonyl (Boc) protecting group within the context of a specific and versatile linker, THP-PEG10-C2-Boc. We will delve into the chemical properties of the Boc group, its strategic importance in multi-step syntheses, detailed experimental protocols for its removal, and its interplay with other protecting groups.

Introduction to this compound: A Heterobifunctional PROTAC Linker

The molecule this compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for use in the synthesis of PROTACs and other complex bioconjugates.[1][2][3] Its structure is characterized by three key components:

-

A ten-unit polyethylene glycol (PEG10) chain that serves as a hydrophilic spacer. The PEG linker can enhance the aqueous solubility of the final molecule and provide the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[4]

-

A tert-butyloxycarbonyl (Boc) protected amine on one terminus. The Boc group is a widely used, acid-labile protecting group for amines, which allows for the sequential and controlled conjugation of different molecular entities.[5][6][7]

-

A tetrahydropyranyl (THP) protected alcohol on the other terminus. The THP group is also an acid-labile protecting group, which masks the reactivity of the terminal hydroxyl group until it is needed for a subsequent reaction.

The presence of two different, selectively cleavable protecting groups makes this compound a valuable tool for orthogonal synthesis strategies in drug development.

The Boc Protecting Group: A Cornerstone of Modern Organic Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic chemistry, particularly in peptide synthesis and the construction of complex molecules.[5][7] Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[5]

Key Properties of the Boc Group:

-

Stability: The Boc group is stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation.[6] This stability makes it compatible with a wide array of synthetic transformations.

-

Acid Lability: The key feature of the Boc group is its susceptibility to cleavage by acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[5][7] The mechanism of deprotection involves the formation of a stable tert-butyl cation and the release of carbon dioxide.

-

Introduction: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.

Quantitative Data on Boc Protection and Deprotection of PEG Linkers

The efficiency of the protection and deprotection steps is crucial for the overall yield and purity of the final bioconjugate. The following tables summarize representative quantitative data for these reactions on amino-PEG linkers.

| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Boc Protection | (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90 | [8] |

| (Boc)₂O, DIPEA, DCM | Room Temp | 3 | High | [8] | |

| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High | [8] |

| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High | [8] | |

| 50% TFA in DCM | Room Temp | 0.4 | >95 | [8] |

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers.

| Reagent | Concentration | Solvent | Typical Time | Temperature | Reference(s) |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (B109758) (DCM) | 0.5 - 2 hours | 0°C to Room Temp | [5] |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp | [5] |

Table 2: Common Acidic Conditions for Boc Deprotection.

Experimental Protocols

General Protocol for Boc Deprotection of a PEG Linker

This protocol describes a general procedure for the removal of the Boc group from a PEG linker using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

-

Boc-protected PEG linker (e.g., this compound)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[5]

-

Cool the solution to 0°C in an ice bath.[5]

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[5] If the substrate contains acid-sensitive groups prone to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[5]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[5]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.

-

For isolation of the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[5]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[5]

-

Further purification can be performed by column chromatography if necessary.

Orthogonal Deprotection Strategy for THP and Boc Groups

A key feature of the this compound linker is the presence of two acid-labile protecting groups, THP and Boc. While both are removed by acid, their lability differs, allowing for selective deprotection under carefully controlled conditions. Generally, THP ethers are more acid-labile than Boc-protected amines.

-

Selective THP Deprotection: Milder acidic conditions can be employed to selectively cleave the THP group while leaving the Boc group intact. This can be achieved using reagents such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent, or very dilute solutions of stronger acids (e.g., 10% TFA in DCM) for a short reaction time.[9]

-

Selective Boc Deprotection: While more challenging, selective removal of the Boc group in the presence of a THP ether can be achieved under specific conditions, though concurrent partial cleavage of the THP group is possible.[10]

-

Simultaneous Deprotection: Treatment with stronger acidic conditions, such as 50% TFA in DCM or 4M HCl in dioxane, will typically lead to the removal of both the THP and Boc protecting groups.

Visualizing Workflows and Pathways with Graphviz

Experimental Workflow for Boc Deprotection and Monitoring

Caption: A generalized experimental workflow for the acid-mediated deprotection of a Boc-protected PEG linker.

Logical Relationship in PROTAC Synthesis

Caption: A logical diagram illustrating the sequential synthesis of a PROTAC molecule using a dually protected linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of complex molecules for drug discovery and development. Its application in heterobifunctional linkers like this compound enables a modular and controlled approach to the construction of PROTACs and other bioconjugates. A thorough understanding of the chemical properties of the Boc group, coupled with optimized experimental protocols for its selective cleavage, is paramount for the successful synthesis of these next-generation therapeutics. The ability to perform orthogonal deprotection in the presence of other protecting groups, such as THP, provides the synthetic chemist with the flexibility needed to assemble these intricate molecular architectures with high precision and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. experts.azregents.edu [experts.azregents.edu]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Protective Groups [organic-chemistry.org]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Chemoselective Esterification Reactions and Boc/THP/TBDMS Discriminating Deprotections under Samarium(III) Catalysis [organic-chemistry.org]

The Architect's Blueprint: A Deep Dive into Bifunctional PEG Linkers for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has ushered in a new era of therapeutic possibilities, moving beyond mere inhibition to the complete removal of disease-causing proteins. At the heart of this transformative approach lies the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule meticulously designed to hijack the cell's own ubiquitin-proteasome system (UPS). A critical and often underappreciated component of these molecular architects is the linker, the bridge that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse array of linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, offering a unique set of properties that profoundly influence a degrader's efficacy and developability.[1][2]

This technical guide provides an in-depth exploration of bifunctional PEG linkers in the context of protein degradation. We will dissect their fundamental roles, present quantitative data illustrating structure-activity relationships, provide detailed experimental protocols for their evaluation, and visualize the intricate molecular and cellular processes they govern.

Core Principles: The Multifaceted Role of PEG Linkers

Bifunctional degraders are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not a passive spacer but a critical determinant of a PROTAC's success.[4][5] PEG linkers, characterized by repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility that addresses several key challenges in PROTAC development.[6][7]

Improving Physicochemical Properties: A primary challenge in PROTAC design is their often large and lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability.[1] The incorporation of PEG motifs significantly enhances the hydrophilicity of the molecule, improving its solubility and preventing aggregation.[5][8] This, in turn, can positively impact a PROTAC's pharmacokinetic profile.[9]

Modulating Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous.[5] It is hypothesized that flexible linkers allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating membrane traversal.[10] However, an optimal balance must be struck, as excessive PEGylation can negatively impact permeability.[11]

Orchestrating the Ternary Complex: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4][12] The length and flexibility of the PEG linker are critical for achieving the optimal geometry for this complex.[5] A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable or unproductive complex, diminishing the efficiency of protein degradation.[13] The stability of this ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[14]

Quantitative Insights: The Impact of PEG Linker Length on Degradation Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] The length of the PEG linker has a profound impact on both of these parameters. The following tables summarize quantitative data from various studies, illustrating the structure-activity relationship (SAR) of PEG linker length in different PROTAC systems.

| PROTAC Targeting | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | Pomalidomide | PEG | 0 (direct linkage) | < 0.5 | > 90 | [4] |

| BRD4 | Pomalidomide | PEG | 1 PEG unit | > 5 | ~50 | [4] |

| BRD4 | Pomalidomide | PEG | 4-5 PEG units | < 0.5 | > 90 | [4] |

| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | N/A | [7] |

| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | > 75 | [7] |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [7] |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [7] |

| BTK | Cereblon | PEG | 4 PEG units | 1-40 | N/A |

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| BRD4 Degrader 1 | Alkyl | 785.9 | 3.5 | 180.5 |

| BRD4 Degrader 2 | PEG4 | 918.1 | 2.1 | 215.8 |

| BRD4 Degrader 3 | PEG8 | 1094.4 | 0.7 | 286.4 |

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the function of bifunctional PEG linkers, it is essential to visualize the underlying biological pathways and the experimental workflows used to evaluate these molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. bio-techne.com [bio-techne.com]

- 12. benchchem.com [benchchem.com]

- 13. lifesensors.com [lifesensors.com]

- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of THP-PEG10-C2-Boc in Targeted Protein Degradation: A Technical Guide for Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far from a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2]

Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design. Their repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the solubility and permeability of the often large and lipophilic PROTAC molecules.[3] The length of the PEG linker is a key parameter that must be optimized to ensure productive ternary complex formation for efficient protein degradation.[2]

This technical guide focuses on THP-PEG10-C2-Boc , a PEG-based PROTAC linker. This linker features a tetrahydropyran (B127337) (THP) protected hydroxyl group, a ten-unit polyethylene glycol (PEG10) chain, a two-carbon (C2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group is acid-labile, allowing for controlled, sequential synthesis of the PROTAC molecule.[4] This guide will provide an in-depth overview of the core concepts, experimental protocols, and data analysis relevant to the application of this compound in targeted protein degradation for those new to the field.

Core Concepts: Leveraging a Long-Chain PEG Linker in PROTACs

The use of a long-chain PEG linker like the one in this compound offers several strategic advantages in PROTAC design:

-

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility of the PROTAC, which is often a challenge for these high molecular weight molecules. This can also positively impact cell membrane permeability.[3]

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG10 chain provide the necessary distance and conformational freedom to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length is crucial to avoid steric hindrance and promote efficient ubiquitination.[2]

-

Modulation of Physicochemical Properties: The inclusion of a PEG linker influences key physicochemical properties such as the topological polar surface area (TPSA) and lipophilicity (LogP), which in turn affect oral absorption and other pharmacokinetic parameters.

The general mechanism of action for a PROTAC synthesized using this compound is illustrated in the signaling pathway below.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| PROTAC (Linker) | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-PEG3 | BRD4 | VHL | HeLa | 25 | >90 |

| PROTAC-PEG5 | BRD4 | VHL | HeLa | 5 | >95 |

| PROTAC-PEG7 | BRD4 | VHL | HeLa | 15 | >90 |

| PROTAC-PEG9 | BRD4 | VHL | HeLa | 50 | ~85 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Physicochemical Properties of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| PROTAC (Linker) | Molecular Weight (Da) | cLogP | TPSA (Ų) |

| PROTAC-PEG3 | ~850 | ~3.5 | ~180 |

| PROTAC-PEG5 | ~940 | ~3.2 | ~200 |

| PROTAC-PEG7 | ~1030 | ~2.9 | ~220 |

| PROTAC-PEG9 | ~1120 | ~2.6 | ~240 |

cLogP: Calculated LogP. TPSA: Topological Polar Surface Area.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of a PROTAC utilizing a Boc-protected PEG linker like this compound. The synthesis of a BRD4-targeting PROTAC is used as a representative example.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound involves a multi-step process.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to reveal the primary amine for subsequent coupling.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (10-20 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting amine salt (THP-PEG10-C2-NH2·TFA) is often used in the next step without further purification.

Protocol 2: Amide Coupling with a POI Ligand

Objective: To couple the deprotected linker with a carboxylic acid-functionalized POI ligand (e.g., a JQ1 derivative for BRD4).

Materials:

-

THP-PEG10-C2-NH2·TFA (from Protocol 1)

-

POI ligand with a carboxylic acid handle (e.g., JQ1-acid)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the POI ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of THP-PEG10-C2-NH2·TFA (1.1 eq) and DIPEA (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-linker-THP intermediate.

Protocol 3: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of the target protein induced by the synthesized PROTAC.

Materials:

-

Cancer cell line expressing the target protein (e.g., HeLa for BRD4)

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Primary antibody against the target protein (e.g., anti-BRD4)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies (target and loading control) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Plot the percentage of protein degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Protocol 4: Ternary Complex Formation Assay (e.g., NanoBRET™)

Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

Materials:

-

HEK293 cells

-

Plasmids encoding NanoLuc®-POI and HaloTag®-E3 ligase

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Live Cell Reagent

-

White, opaque 96-well plates

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.

-

Cell Plating and Labeling: Plate the transfected cells in a 96-well plate and label with the HaloTag® ligand.

-

PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

-

Luminescence Measurement: Add the Nano-Glo® substrate and measure luminescence at the donor (460 nm) and acceptor (618 nm) wavelengths.

-

Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.

Conclusion

This compound represents a valuable tool for researchers venturing into the field of targeted protein degradation. Its long PEG chain offers advantages in terms of solubility and the potential for optimal ternary complex formation, while the Boc-protected amine allows for a controlled and modular synthetic approach. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the synthesis, characterization, and evaluation of novel PROTACs. As the field continues to evolve, the rational design of linkers will remain a critical aspect of developing potent and selective protein degraders for therapeutic applications.

References

The Architectural Design of THP-PEG10-C2-Boc Linkers in Novel PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target protein ligand to the E3 ligase ligand. This technical guide provides an in-depth exploration of the THP-PEG10-C2-Boc linker, a sophisticated construct designed for the modular synthesis of novel PROTACs. We will dissect the individual components of this linker, provide detailed experimental protocols for PROTAC synthesis and evaluation, present quantitative data for linker performance comparison, and visualize key pathways and workflows to facilitate a comprehensive understanding for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI)[1]. They function by forming a ternary complex with the POI and an E3 ubiquitin ligase, thereby bringing the E3 ligase in close proximity to the POI to facilitate its ubiquitination and subsequent degradation by the proteasome[1][2]. A PROTAC molecule is composed of three key moieties: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects these two ligands[1].

The linker is not merely a passive spacer but plays a crucial role in determining the overall efficacy of the PROTAC[3][4]. Its length, composition, and rigidity influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability[3][4]. The rational design of linkers is therefore a critical aspect of PROTAC development.

Deconstructing the this compound Linker

The this compound linker is a chemically versatile scaffold for PROTAC synthesis, with each component serving a distinct purpose.

-

THP (Tetrahydropyran): The THP group is a common acid-labile protecting group for alcohols[5][6][7][8]. In the context of this linker, it likely protects a terminal hydroxyl group on the polyethylene (B3416737) glycol (PEG) chain, preventing unwanted side reactions during the initial stages of PROTAC synthesis. Its removal is typically achieved under mild acidic conditions[5][9][10].

-

PEG10 (Polyethylene Glycol, 10 units): The PEG component consists of ten repeating ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design due to their ability to enhance the aqueous solubility and cell permeability of the resulting molecule[3][11][12][13]. The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation[3][12].

-

C2 (Ethyl): The C2 moiety refers to a two-carbon alkyl chain. Alkyl linkers provide a degree of rigidity and can influence the overall hydrophobicity of the PROTAC[11][14]. The combination of a flexible PEG chain with a more rigid alkyl segment allows for fine-tuning of the linker's properties.

-

Boc (tert-Butyloxycarbonyl): The Boc group is a widely used protecting group for amines[15]. In this linker, it protects a terminal amine, which is intended for conjugation to either the POI ligand or the E3 ligase ligand. The Boc group is stable under many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA) to reveal the free amine for coupling[15].

The modular nature of this linker, with its orthogonal protecting groups (acid-labile THP and Boc), allows for a stepwise and controlled synthesis of the final PROTAC molecule.

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The choice of linker composition and length significantly impacts these parameters. While specific data for PROTACs utilizing the exact this compound linker is not publicly available, the following tables provide representative data from the literature to illustrate the influence of linker characteristics on PROTAC performance.

Table 1: Impact of Linker Length and Composition on PROTAC Efficacy

| PROTAC Target | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BRD4 | VHL | PEG | 12 | 15 | >90 |

| BRD4 | VHL | PEG | 16 | 8 | >95 |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |

| ERα | VHL | PEG | 12 | 25 | 85 |

| ERα | VHL | PEG | 16 | 10 | >90 |

Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution due to differing experimental conditions.[14][16]

Table 2: Physicochemical Properties of PROTACs with Different Linker Types

| PROTAC | Linker Type | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PROTAC A | Alkyl | 789.4 | 5.8 | 155.6 |

| PROTAC B | PEG4 | 923.1 | 3.9 | 198.5 |

| PROTAC C | PEG8 | 1099.3 | 2.0 | 284.3 |

Note: TPSA (Topological Polar Surface Area) is a predictor of drug transport properties. Higher TPSA is often associated with lower cell permeability.[17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful design and evaluation of novel PROTACs.

General Synthesis of a PROTAC using a this compound Linker

This protocol describes a general strategy for synthesizing a PROTAC by sequentially coupling the linker to the E3 ligase ligand and the POI ligand.

Step 1: Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand

-

Dissolve the this compound linker (1.1 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) (1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting THP-protected intermediate by flash column chromatography.

Step 2: Deprotection of the Boc Group

-

Dissolve the purified intermediate from Step 1 in anhydrous dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) (20-50% v/v) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once complete, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with toluene (B28343) to remove residual TFA. The resulting amine salt is often used directly in the next step.

Step 3: Coupling to a Carboxylic Acid-Functionalized POI Ligand

-

Dissolve the deprotected amine from Step 2 and a carboxylic acid-functionalized POI ligand (1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work up the reaction as described in Step 1.

-

Purify the THP-protected PROTAC by preparative HPLC.

Step 4: Deprotection of the THP Group

-

Dissolve the purified THP-protected PROTAC from Step 3 in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (e.g., 3:1:1 v/v/v).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC by preparative HPLC and characterize by LC-MS and NMR.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the extent of target protein degradation induced by the PROTAC[2][18][19].

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) following the same procedure.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate (ECL) and visualize the bands using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control.

-

Plot the percentage of degradation versus PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values[20].

-

Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC[21][22][23][24].

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor).

-

Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

-

Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system[1][25][26][27][28].

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a proteasome inhibitor (e.g., MG132) in a control well to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions, then dilute to reduce the SDS concentration.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against ubiquitin. An increase in the high-molecular-weight smear of ubiquitinated target protein in the PROTAC-treated samples confirms ubiquitination.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental workflows involved in PROTAC research.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: Modular components of the this compound linker.

Caption: A typical experimental workflow for PROTAC evaluation.

Conclusion

The this compound linker represents a sophisticated and highly adaptable tool for the construction of novel PROTACs. Its modular design, incorporating orthogonal protecting groups and a combination of flexible and rigid elements, provides medicinal chemists with a powerful scaffold for optimizing the performance of protein degraders. A thorough understanding of the role of each component, coupled with robust experimental evaluation, is paramount for the successful development of the next generation of targeted protein degradation therapies. This guide provides a foundational framework of data, protocols, and visualizations to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad.com [bio-rad.com]

- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. precisepeg.com [precisepeg.com]

- 12. benchchem.com [benchchem.com]

- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifesensors.com [lifesensors.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]

- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 23. promega.com [promega.com]

- 24. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ubiquitination Assay - Profacgen [profacgen.com]

- 26. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]

- 27. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Boc Deprotection of THP-PEG10-C2-Boc

Audience: This document is intended for researchers, scientists, and professionals in the fields of chemistry, biotechnology, and drug development who utilize PEG linkers in their synthetic workflows.

Introduction: The tert-butyloxycarbonyl (Boc) group is a fundamental amine-protecting group widely employed in the synthesis of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] Its widespread use stems from its stability in various reaction conditions and its facile removal under acidic conditions.[2][3] This protocol provides a detailed procedure for the acidic cleavage of the Boc group from THP-PEG10-C2-Boc to yield the corresponding primary amine, a critical step for subsequent bioconjugation reactions.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via acidolysis.[2][4] The reaction is initiated by the protonation of the carbamate (B1207046) carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the protonated amine and carbon dioxide gas.[5]

Experimental Protocols

This section details two common protocols for Boc deprotection. Protocol 1, using Trifluoroacetic Acid (TFA), is the most standard method. Protocol 2 offers an alternative using Hydrochloric Acid (HCl) for substrates that may be sensitive to TFA or for cases where an HCl salt is preferred.[2][4]

Protocol 1: Standard Boc Deprotection using TFA in DCM

This method is suitable for the majority of Boc-protected PEGylated compounds and is widely cited for its efficiency.[2]

Materials:

-

This compound

-

Triisopropylsilane (TIS) (optional scavenger, recommended if other acid-sensitive groups are present)[1][4][6]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization step)[1][4]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel (for neutralization step)

Procedure:

-

Dissolution: Dissolve the this compound substrate in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[4][6]

-

Cooling: Cool the solution to 0°C using an ice bath. This helps to control any potential exothermic reaction.[1][4]

-

Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1][4][6] If the substrate contains other acid-sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v) to trap the reactive tert-butyl cations generated during the reaction.[4][6]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.[1][4]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-2 hours.[1][4][6] The deprotected amine product is more polar and should have a lower Rf value on TLC.[4]

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][4]

-

TFA Removal: To remove residual traces of TFA, add toluene (B28343) to the residue and co-evaporate under reduced pressure. Repeat this step two to three times.[4][6] The product at this stage is the TFA salt of the deprotected amine, which can often be used directly in subsequent steps.[1][4]

-

Optional Neutralization and Isolation of Free Amine:

-

To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM).

-

Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[1][4]

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final deprotected free amine.[1][4]

-

Protocol 2: Alternative Boc Deprotection using HCl in Dioxane

This protocol is a useful alternative for substrates where TFA may cause side reactions or is otherwise undesirable.[2][4]

Materials:

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG compound in a minimal amount of anhydrous 1,4-dioxane (B91453) or a 1:1 mixture of dioxane and methanol.[2][7]

-

Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 4 equivalents or more).[6]

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[6]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

-

Isolation: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[6][7] The HCl salt is often a solid and can be isolated more easily than the oily TFA salts.[7]

Data Presentation

The following table summarizes typical reaction conditions and parameters for Boc deprotection.

| Parameter | Condition 1: Standard TFA | Condition 2: Stronger TFA | Condition 3: HCl Alternative | Citation(s) |

| Acid Reagent | Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane | [2][4] |

| Concentration | 20% (v/v) | 50% (v/v) | 2M - 4M | [4][7][8] |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | 1,4-Dioxane or Dioxane/MeOH | [2][4][7] |

| Temperature | 0°C to Room Temp | 0°C to Room Temp | Room Temperature | [4][6] |

| Typical Time | 1 - 2 hours | 30 - 60 minutes | 30 minutes - 2 hours | [4][6] |

| Product Form | TFA Salt (often an oil) | TFA Salt (often an oil) | HCl Salt (often a solid) | [7] |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the standard Boc deprotection protocol using TFA.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]

Step-by-Step Synthesis of PROTACs Using THP-PEG10-C2-Boc: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] This technology offers a paradigm shift in therapeutic intervention, enabling the targeting of proteins previously considered "undruggable."[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3][4] The linker is a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]

PEG-based linkers, such as THP-PEG10-C2-Boc, are frequently employed in PROTAC design to enhance solubility and provide synthetic modularity.[5][6] This application note provides a detailed, step-by-step protocol for the synthesis of PROTACs utilizing the this compound linker. This versatile linker features a tetrahydropyranyl (THP) protected alcohol at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other, allowing for a sequential and controlled conjugation of the E3 ligase ligand and the protein of interest (POI) ligand (warhead).

Synthetic Strategy Overview

The synthesis of a PROTAC using the this compound linker is a multi-step process that involves the sequential deprotection of the protecting groups and subsequent coupling with the E3 ligase ligand and the warhead. The general workflow is as follows:

-

THP Deprotection: The synthesis commences with the acidic removal of the THP protecting group from the PEG linker to expose a primary alcohol.

-

E3 Ligase Ligand Conjugation: The E3 ligase ligand, functionalized with a suitable reactive group (e.g., a carboxylic acid), is then coupled to the newly exposed alcohol on the linker.

-

Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions to reveal a primary amine.[7][8]

-

Warhead (POI Ligand) Conjugation: The warhead, typically possessing a carboxylic acid, is then conjugated to the deprotected amine via an amide bond formation.[1][9]

-

Purification and Characterization: The final PROTAC molecule is purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by methods such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][10]

Experimental Protocols

Protocol 1: THP Deprotection of this compound

This protocol describes the removal of the acid-labile THP protecting group to yield the corresponding alcohol.[11][12]

Materials:

-

This compound

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a 4:2:1 mixture of acetic acid, THF, and water. A typical concentration is 0.1 M.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.

-

The resulting crude alcohol-PEG10-C2-Boc can be carried forward to the next step, often without further purification.

Quantitative Data Summary: THP Deprotection

| Parameter | Value |

| Starting Material | This compound |

| Reagents | AcOH:THF:H₂O (4:2:1) |

| Reaction Time | 4-8 hours |

| Temperature | Room Temperature |

| Typical Yield | >95% (crude) |

Protocol 2: E3 Ligase Ligand Conjugation (Esterification)

This protocol outlines the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide, Pomalidomide, or a VHL ligand) to the deprotected alcohol of the linker via an esterification reaction.

Materials:

-

Alcohol-PEG10-C2-Boc (from Protocol 1)

-

Carboxylic acid-functionalized E3 ligase ligand (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the alcohol-PEG10-C2-Boc (1.0 eq), the carboxylic acid-functionalized E3 ligase ligand (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase ligand-linker conjugate.

Quantitative Data Summary: E3 Ligase Ligand Conjugation

| Parameter | Value |

| Starting Materials | Alcohol-PEG10-C2-Boc, E3 Ligase Ligand-COOH |

| Coupling Reagents | DCC, DMAP |

| Solvent | Anhydrous DCM |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 60-80% |

Protocol 3: Boc Deprotection of E3 Ligase Ligand-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent coupling with the warhead.[1][7]

Materials:

-

E3 ligase ligand-PEG10-C2-Boc (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-